3-(4-Methylphenoxy)aniline 3-(4-Methylphenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 17823-94-8
VCID: VC21047529
InChI: InChI=1S/C13H13NO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,14H2,1H3
SMILES: CC1=CC=C(C=C1)OC2=CC=CC(=C2)N
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

3-(4-Methylphenoxy)aniline

CAS No.: 17823-94-8

Cat. No.: VC21047529

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylphenoxy)aniline - 17823-94-8

Specification

CAS No. 17823-94-8
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 3-(4-methylphenoxy)aniline
Standard InChI InChI=1S/C13H13NO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,14H2,1H3
Standard InChI Key HLQWPXCRYYEKRE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC2=CC=CC(=C2)N
Canonical SMILES CC1=CC=C(C=C1)OC2=CC=CC(=C2)N

Introduction

3-(4-Methylphenoxy)aniline is a chemical compound with the CAS number 17823-94-8. It is a derivative of aniline, where a phenoxy group is attached to the third position of the aniline ring, and a methyl group is attached to the fourth position of the phenoxy ring. This compound is used in various chemical syntheses, particularly in the production of epoxy compounds and other organic materials.

Synthesis and Applications

3-(4-Methylphenoxy)aniline can be synthesized through various methods, often involving the reaction of appropriate precursors such as phenols and amines. It is used as a precursor in the synthesis of epoxy compounds, which are crucial in the production of resins, adhesives, and coatings .

Synthesis Example:

The synthesis of epoxy compounds using phenoxyaniline derivatives involves reacting these derivatives with epichlorohydrin. The specific conditions and catalysts may vary depending on the desired product properties.

Table 2: Potential Applications of Phenoxyaniline Derivatives

ApplicationDescription
Epoxy ResinsUsed as precursors in the synthesis of epoxy compounds for adhesives and coatings.
Biological StudiesRelated compounds have shown antimicrobial and anticancer activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator